molecular formula C16H15FN2OS B5773170 N-{[(3,5-dimethylphenyl)amino]carbonothioyl}-4-fluorobenzamide

N-{[(3,5-dimethylphenyl)amino]carbonothioyl}-4-fluorobenzamide

Cat. No. B5773170
M. Wt: 302.4 g/mol
InChI Key: WBRMOZCXEITDME-UHFFFAOYSA-N
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Description

N-{[(3,5-dimethylphenyl)amino]carbonothioyl}-4-fluorobenzamide, also known as DCFB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

N-{[(3,5-dimethylphenyl)amino]carbonothioyl}-4-fluorobenzamideA has been extensively studied for its potential applications in various fields, including cancer research, drug discovery, and material science. In cancer research, N-{[(3,5-dimethylphenyl)amino]carbonothioyl}-4-fluorobenzamide has been shown to inhibit the growth of several types of cancer cells, including breast, prostate, and lung cancer cells. Furthermore, N-{[(3,5-dimethylphenyl)amino]carbonothioyl}-4-fluorobenzamide has been found to induce apoptosis (programmed cell death) in cancer cells, making it a potential candidate for cancer therapy.
In drug discovery, N-{[(3,5-dimethylphenyl)amino]carbonothioyl}-4-fluorobenzamide has been used as a lead compound for the development of new drugs. Its unique structure and mechanism of action make it an attractive target for drug design. In material science, N-{[(3,5-dimethylphenyl)amino]carbonothioyl}-4-fluorobenzamide has been used as a building block for the synthesis of novel materials, such as metal-organic frameworks and covalent organic frameworks.

Mechanism of Action

N-{[(3,5-dimethylphenyl)amino]carbonothioyl}-4-fluorobenzamideA exerts its biological effects by inhibiting the activity of a protein called heat shock protein 90 (HSP90). HSP90 is a chaperone protein that plays a critical role in the folding and stabilization of many other proteins, including those involved in cancer cell growth and survival. By inhibiting HSP90, N-{[(3,5-dimethylphenyl)amino]carbonothioyl}-4-fluorobenzamide disrupts the function of these proteins, leading to cancer cell death.
Biochemical and Physiological Effects
N-{[(3,5-dimethylphenyl)amino]carbonothioyl}-4-fluorobenzamideA has been shown to have several biochemical and physiological effects. In addition to its anti-cancer activity, N-{[(3,5-dimethylphenyl)amino]carbonothioyl}-4-fluorobenzamide has been found to inhibit the activity of other proteins, such as protein kinase B (AKT) and hypoxia-inducible factor-1α (HIF-1α), which are involved in various cellular processes, including cell survival and angiogenesis. Furthermore, N-{[(3,5-dimethylphenyl)amino]carbonothioyl}-4-fluorobenzamide has been found to induce cell cycle arrest and DNA damage in cancer cells.

Advantages and Limitations for Lab Experiments

N-{[(3,5-dimethylphenyl)amino]carbonothioyl}-4-fluorobenzamideA has several advantages for lab experiments, including its high potency and specificity for HSP90 inhibition. However, it also has some limitations, such as its low solubility in aqueous solutions and its potential toxicity to normal cells. These limitations can be overcome by using appropriate solvents and dosages in lab experiments.

Future Directions

There are several future directions for the research of N-{[(3,5-dimethylphenyl)amino]carbonothioyl}-4-fluorobenzamideA. One direction is the development of more potent and selective HSP90 inhibitors based on the structure of N-{[(3,5-dimethylphenyl)amino]carbonothioyl}-4-fluorobenzamide. Another direction is the investigation of the potential applications of N-{[(3,5-dimethylphenyl)amino]carbonothioyl}-4-fluorobenzamide in other fields, such as neurodegenerative diseases and infectious diseases. Additionally, the development of N-{[(3,5-dimethylphenyl)amino]carbonothioyl}-4-fluorobenzamide-based materials with unique properties is another potential area of research.

Synthesis Methods

N-{[(3,5-dimethylphenyl)amino]carbonothioyl}-4-fluorobenzamideA can be synthesized using a multi-step process that involves the reaction of 4-fluoroaniline with carbon disulfide and potassium hydroxide to form 4-fluorobenzenethiol. The thiol group is then reacted with 3,5-dimethylaniline in the presence of trifluoroacetic acid to form the corresponding thiourea. Finally, the thiourea is reacted with benzoyl chloride to form N-{[(3,5-dimethylphenyl)amino]carbonothioyl}-4-fluorobenzamide.

properties

IUPAC Name

N-[(3,5-dimethylphenyl)carbamothioyl]-4-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15FN2OS/c1-10-7-11(2)9-14(8-10)18-16(21)19-15(20)12-3-5-13(17)6-4-12/h3-9H,1-2H3,(H2,18,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBRMOZCXEITDME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=S)NC(=O)C2=CC=C(C=C2)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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